Ethyl 4,6-dihydroxypyrimidine-5-carboxylate
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Overview
Description
Ethyl 4,6-dihydroxypyrimidine-5-carboxylate is a pyrimidine derivative with significant importance in various scientific fields. Pyrimidine derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has been studied for its potential pharmacological properties and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,6-dihydroxypyrimidine-5-carboxylate typically involves the condensation of ethyl cyanoacetate with urea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dihydroxypyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine-5-carboxylic acids.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine derivatives.
Substitution: The hydroxyl groups at positions 4 and 6 can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include pyrimidine-5-carboxylic acids, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4,6-dihydroxypyrimidine-5-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in studies related to enzyme inhibition and DNA/RNA interactions.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4,6-dihydroxypyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA replication. It also interacts with various signaling pathways, leading to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4,6-dihydroxypyrimidine-5-carboxylate
- Ethyl 4,6-dichloropyrimidine-5-carboxylate
- Ethyl 2,4-dihydroxypyrimidine-5-carboxylate
Uniqueness
Ethyl 4,6-dihydroxypyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydroxyl and ester functionalities, making it versatile for various synthetic and pharmacological applications .
Properties
Molecular Formula |
C7H8N2O4 |
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Molecular Weight |
184.15 g/mol |
IUPAC Name |
ethyl 4-hydroxy-6-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H8N2O4/c1-2-13-7(12)4-5(10)8-3-9-6(4)11/h3H,2H2,1H3,(H2,8,9,10,11) |
InChI Key |
XGOICAQCZCHLQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CNC1=O)O |
Origin of Product |
United States |
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